Orthogonal Stability: Boc‑cys(Z‑aminoethyl)‑OH vs. Boc‑Cys(Trt)‑OH in Acidic SPPS Cleavage
Boc‑cys(Z‑aminoethyl)‑OH exhibits complete stability of the Z‑aminoethyl group under standard Boc‑group cleavage conditions (50% TFA in DCM, 30 min), whereas the trityl (Trt) group of Boc‑Cys(Trt)‑OH is quantitatively removed under identical conditions [1]. This differential stability enables the Z‑aminoethyl group to serve as a persistent orthogonal handle for later reductive deprotection after acid‑mediated global deprotection of other acid‑labile groups [2].
| Evidence Dimension | Stability to acid (TFA) |
|---|---|
| Target Compound Data | Z‑aminoethyl group: 100% retention after 50% TFA/DCM, 30 min |
| Comparator Or Baseline | Boc‑Cys(Trt)‑OH: Trt group 0% retention (quantitative cleavage) |
| Quantified Difference | 100% vs 0% retention |
| Conditions | 50% TFA in DCM, 30 min, room temperature |
Why This Matters
This stability difference directly translates to fewer synthetic steps and higher regioselectivity in multidisulfide peptide synthesis, reducing purification burden and increasing overall yield.
- [1] Chakraborty, A., Mthembu, S. N., de la Torre, B. G., & Albericio, F. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 3-28. View Source
- [2] Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. View Source
